1,3-Di-tert-butyl-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-tert-butyl-2-methylbenzene, also known as 2,4-Di-tert-butyl-1-methylbenzene, is an organic compound with the molecular formula C15H24. It is a derivative of benzene, where two tert-butyl groups and one methyl group are attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Di-tert-butyl-2-methylbenzene can be synthesized through Friedel-Crafts alkylation, where tert-butyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar Friedel-Crafts alkylation processes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,3-Di-tert-butyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens, nitro groups, or sulfonic acid groups can replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1,3-Di-tert-butyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and fuels.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-2-methylbenzene involves its interaction with molecular targets through its aromatic ring and bulky tert-butyl groups. These interactions can influence the compound’s reactivity and stability, making it a valuable component in various chemical processes. The pathways involved often include electrophilic aromatic substitution and radical-mediated reactions.
Comparison with Similar Compounds
- 1-tert-butyl-2-methylbenzene
- 2-tert-Butyltoluene
- 1,3-Di-tert-butylbenzene
- 3,5-Di-tert-butyl-2-methoxybenzene
Comparison: 1,3-Di-tert-butyl-2-methylbenzene is unique due to the presence of two tert-butyl groups and one methyl group, which provide steric hindrance and influence its chemical reactivity. Compared to similar compounds, it exhibits higher stability and distinct reactivity patterns, making it suitable for specific applications in research and industry.
Properties
CAS No. |
25665-04-7 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1,3-ditert-butyl-2-methylbenzene |
InChI |
InChI=1S/C15H24/c1-11-12(14(2,3)4)9-8-10-13(11)15(5,6)7/h8-10H,1-7H3 |
InChI Key |
CDZCDCRCPAZOAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.